2,4,5,8-Tetramethylquinoline
Overview
Description
2,4,5,8-Tetramethylquinoline is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.27 and is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves the use of α,β-unsaturated aldehydes . These compounds are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 306.8±11.0 °C at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .
Scientific Research Applications
Alzheimer's Disease Treatment
8-Hydroxyquinolines (8HQ), related to 2,4,5,8-tetramethylquinoline, have shown potential in Alzheimer's disease treatment. Specifically, they can act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry. This is significant as it may reverse Alzheimer's disease phenotype in animal models (Kenche et al., 2013).
Eco-Friendly Synthesis for Chemical Compounds
Research has also explored the eco-friendly synthesis of compounds like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile using techniques that align with green chemistry principles. This approach can aid in constructing multifunctionalized benzenes, which could have broad applications in chemistry and biology (Damera & Pagadala, 2023).
Synthesis of Metal Complexes
Synthesis and characterization of metal complexes involving 8-hydroxyquinoline derivatives, which are structurally similar to this compound, have been a focus of study. These complexes are promising for various potential applications due to their ability to chelate well with metal ions (Li & Xu, 2008).
Multifunctional Agents for Alzheimer’s Disease
There's research into developing multifunctional agents for Alzheimer’s disease treatment using 4-amino-2,3-polymethylenequinoline, a compound related to this compound. These agents could potentially inhibit enzymes involved in the disease and show high antioxidant activity, which might modify the disease progression (Makhaeva et al., 2020).
Novel Chemosensors
The development of novel chemosensors using 8-aminoquinoline, related to this compound, has been explored. These chemosensors have potential applications in detecting various metal ions like Mg(2+), Zn(2+), and Co(2+) in different environmental and biological contexts (Li et al., 2014).
Future Directions
Mechanism of Action
Mode of Action
Quinoline derivatives are generally known to interact with various biological targets, leading to a range of effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,4,5,8-Tetramethylquinoline is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of this compound, but specific studies on this topic are lacking .
Properties
IUPAC Name |
2,4,5,8-tetramethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBUUXBVSUJONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479449 | |
Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-63-0 | |
Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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